4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. The NH group of this intermediate is then protected using PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . This intermediate can undergo further functionalization to introduce the methoxy group at the 3-position.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of new therapeutic agents, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation.
Biological Studies: It is used in the study of cellular signaling pathways and receptor interactions.
Chemical Biology: The compound is employed in the design of chemical probes to investigate biological processes.
Industrial Applications: It can be used in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as TRKs. Upon binding to these receptors, the compound inhibits their kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis in certain cell lines.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar biological activities.
4-Bromo-1H-pyrazolo[3,4-c]pyridine: A closely related compound with a different substitution pattern.
3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine: A derivative with additional functional groups.
Uniqueness: 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile scaffold for drug development and its potential as a TRK inhibitor make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H6BrN3O |
---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
4-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-5-4(10-11-7)2-3-9-6(5)8/h2-3H,1H3,(H,10,11) |
InChI Key |
JFVUIJXEBSDDHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC2=C1C(=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.